2-Methyl-1,5-naphthyridine

Catalog No.
S578589
CAS No.
7675-32-3
M.F
C9H8N2
M. Wt
144.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-1,5-naphthyridine

CAS Number

7675-32-3

Product Name

2-Methyl-1,5-naphthyridine

IUPAC Name

2-methyl-1,5-naphthyridine

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

InChI

InChI=1S/C9H8N2/c1-7-4-5-8-9(11-7)3-2-6-10-8/h2-6H,1H3

InChI Key

KIWHWEDXEGNASX-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=C1)N=CC=C2

Synonyms

Antibiotic X 5108, Aurodox, Goldinodox, Goldinomycin, N Methylkirromycin, N-Methylkirromycin, X 5108, X-5108, X5108

Canonical SMILES

CC1=NC2=C(C=C1)N=CC=C2

The exact mass of the compound 2-Methyl-1,5-naphthyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2-Methyl-1,5-naphthyridine (CAS: 7675-32-3) is a fused bicyclic heteroaromatic building block defined by its electron-deficient diazanaphthalene core and a reactive methyl group at the 2-position [1]. In industrial and medicinal chemistry procurement, this compound is prioritized over generic quinolines or unsubstituted naphthyridines because it provides both a rigid hydrogen-bonding scaffold and a specific synthetic handle for downstream condensation or oxidation [2]. Its intermediate basicity and predictable regioselectivity make it a highly processable precursor for advanced active pharmaceutical ingredients (APIs), particularly kinase inhibitors, as well as specialized antenna ligands for lanthanide-based luminescent materials [1].

Generic substitution of 2-methyl-1,5-naphthyridine fails across both synthetic and functional dimensions. Replacing it with unsubstituted 1,5-naphthyridine eliminates the critical 2-methyl handle, preventing necessary downstream functionalizations such as oxidation to 2-carboxylic acids or condensation to form aminothiazole derivatives. Substituting it with 2-methylquinoline removes the secondary nitrogen (N5), which destroys the molecule's capacity to act as a bidentate or tridentate ligand for lanthanide coordination and eliminates the critical N1 hydrogen-bond acceptor required for specific kinase hinge-binding [1]. Furthermore, utilizing other isomers like 1,6- or 1,8-naphthyridine fundamentally alters the basicity (pKa) and coordination bite angles, leading to unpredictable regioselectivity during electrophilic substitution and incompatible geometries in metal-ligand assemblies.

Superior Precursor Suitability for ALK5 / TGF-β Kinase Inhibitors

When synthesizing aminothiazole-based ALK5 inhibitors, the 1,5-naphthyridine core derived from 2-methyl-1,5-naphthyridine provides an essential N1 hydrogen bond acceptor for the His-283 residue in the target's ATP binding site, which generic quinoline analogs lack [1]. The 2-methyl group also ensures optimal steric positioning within the hydrophobic pocket near Ser-280.

Evidence DimensionALK5 autophosphorylation inhibition (IC50)
Target Compound Data20 nM (for the 2-methyl-1,5-naphthyridine derived Compound 11)
Comparator Or Baseline200 nM (for the baseline quinoline-derived Compound 1)
Quantified Difference10-fold increase in target potency
ConditionsRecombinant GST-ALK5 autophosphorylation assay

Procuring this specific building block allows medicinal chemists to lock in the required N1-His283 hydrogen bond while utilizing the methyl group for critical downstream thiazole condensation.

Enhanced Photoluminescence Quantum Yield in Eu(III) Solar Concentrators

2-Methyl-1,5-naphthyridine is a required precursor for 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile (ND) antenna ligands. When this ligand is complexed with Europium(III) and doped into a di-ureasil matrix, the specific electronic structure of the naphthyridine core dramatically sensitizes Eu(III) emission compared to baseline matrices lacking this optimized ligand [1].

Evidence DimensionPhotoluminescence Quantum Yield (PLQY)
Target Compound Data68.9% (Eu-ND complex in di-ureasil)
Comparator Or Baseline23.25% (Baseline matrix without the optimized naphthyridine sensitizer)
Quantified Difference45.65% absolute increase (~3-fold enhancement in PLQY)
ConditionsDi-ureasil sol-gel hybrid film under UV-LED irradiation

For materials scientists developing luminescent solar concentrators, this specific naphthyridine core provides the exact antenna energetics required to maximize Eu(III) sensitization.

Distinct Basicity and Regioselective Protonation for Scale-Up

Compared to other diazanaphthalenes, 2-methyl-1,5-naphthyridine exhibits an intermediate basicity. The steric and electronic influence of the 2-methyl group directs preferential protonation and electrophilic attack to the β-nitrogen (N5) rather than the α-nitrogen (N1), a regiocontrol not possible in symmetrical or differently substituted isomers [1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa ~2.9 (preferential N5 protonation)
Comparator Or BaselinepKa 3.41 (1,6-naphthyridine isomer)
Quantified Difference0.51 pKa unit reduction with distinct N5 regioselectivity
ConditionsStandard aqueous thermodynamic measurements

This predictable regioselectivity and specific pKa profile are essential for scale-up chemists designing selective N-oxidation or electrophilic substitution routes without forming complex isomeric mixtures.

Absolute Power Conversion Efficiency (PCE) Gains in Photovoltaics

Beyond isolated quantum yield improvements, the practical application of 2-methyl-1,5-naphthyridine-derived Eu(III) complexes in ethylene-vinyl acetate (EVA) copolymer films directly improves the performance of large-area polycrystalline silicon solar cells via UV-to-visible down-shifting [1].

Evidence DimensionPower Conversion Efficiency (PCE)
Target Compound Data15.57% PCE
Comparator Or Baseline15.06% PCE (Bare polycrystalline silicon solar cell)
Quantified Difference0.51% absolute efficiency enhancement
Conditions110 cm2 active area polycrystalline silicon solar cell under standard illumination

Procuring this specific precursor enables the synthesis of highly stable down-shifting layers that provide measurable, scalable efficiency gains in commercial photovoltaic module manufacturing.

Synthesis of ALK5 / TGF-β Kinase Inhibitors

Where this compound is the right choice: Serving as the foundational starting material for aminothiazole-based kinase inhibitors. The 2-methyl-1,5-naphthyridine core provides the essential N1 hydrogen-bond acceptor required for His-283 hinge binding, a feature absent in standard quinoline precursors, while the 2-methyl group allows for necessary downstream condensation [1].

Development of Lanthanide-Based Luminescent Solar Concentrators

Where this compound is the right choice: Acting as the precursor for highly efficient antenna ligands (such as 4-hydroxy-2-methyl-1,5-naphthyridine-3-carbonitrile) used in Eu(III) down-shifting films. Its unique electronic structure maximizes UV absorption and energy transfer to the lanthanide center, directly boosting solar cell power conversion efficiency[2].

Regioselective N-Oxidation and Scale-Up Functionalization

Where this compound is the right choice: Industrial scale-up workflows requiring predictable, regioselective functionalization. The distinct pKa (~2.9) and steric shielding of the N1 position by the 2-methyl group ensure that protonation and subsequent electrophilic attacks occur preferentially at the N5 position, minimizing the formation of complex isomeric mixtures [3].

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

2-Methyl-1,5-naphthyridine

Dates

Last modified: 08-15-2023

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